molecular formula C23H14F3N3 B2637338 6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-67-4

6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2637338
CAS RN: 866344-67-4
M. Wt: 389.381
InChI Key: YBQGZBBYRBTVBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinolines like “6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” often involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H14F3N3 . The average mass is 389.373 Da and the monoisotopic mass is 389.113983 Da .


Chemical Reactions Analysis

Fluorinated quinolines exhibit a variety of chemical reactions. For instance, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline gave a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline and 6,7-difluoro-5,8-dichloroquinoline .

Scientific Research Applications

Chemical Synthesis and Properties

  • Preparation Methods and Structural Characteristics : A variety of derivatives structurally related to 6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, such as 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one, have been synthesized using methods like catalytic reduction and interaction with aldehydes and ketones. These compounds are characterized by their mass, infrared (IR), and nuclear magnetic resonance (NMR) spectra (Coutts & El-Hawari, 1977).

Biological Activities and Applications

  • Cytotoxic Activity : Some derivatives, including those with fluorine substitutions, have shown significant cytotoxic activity against cell lines such as human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The mechanism of this antiproliferative activity may be linked to the induction of apoptosis and the impairment of the regular cell cycle in tumor cells (Khlebnikova et al., 2020).

  • Anticancer Micro-Medicine Development : Research has involved the synthesis of compounds like N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine as anticancer prodrugs. These compounds have been used in developing pH-sensitive anticancer drugs, showing potential in chemotherapy applications, particularly for oral cancer (Tian et al., 2018).

Pharmacological Research

  • Benzodiazepine Binding Activity : Some tricyclic heterocycles related to pyrazolo[4,3-c]quinolin-3(5H)-ones have been investigated for their high affinity for the benzodiazepine receptor. These studies contribute to the understanding of the pharmacological properties and potential therapeutic applications of these compounds (Francis et al., 1991).

Molecular and Crystallographic Studies

  • Molecular Structure Analysis : Studies on isomeric series like 10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines provide insights into their molecular structures, hydrogen-bonding patterns, and crystallographic properties. This research aids in understanding the physical and chemical behaviors of these compounds in various applications (Portilla et al., 2005).

properties

IUPAC Name

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-16-8-4-5-14(9-16)12-29-13-19-21(15-6-2-1-3-7-15)27-28-22(19)18-10-17(25)11-20(26)23(18)29/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQGZBBYRBTVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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